1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide
Description
This compound is a bicyclic organophosphorus derivative featuring two 1,3,2-dioxaphosphorinane rings linked via a 2,2-dimethyl-1,3-propanediyl (neopentyl glycol) bridge. Each phosphorus atom is oxidized to a dioxide (P=O) state, and the 5,5-dimethyl substituents on the dioxaphosphorinane rings enhance steric stability. Its molecular formula is C₁₀H₂₀O₇P₂, with a molecular weight of 346.33 g/mol (calculated from and ). The compound is primarily utilized as a non-halogenated flame retardant, leveraging phosphorus-based condensed-phase mechanisms to promote char formation in polymers .
Properties
CAS No. |
70942-40-4 |
|---|---|
Molecular Formula |
C15H30O8P2 |
Molecular Weight |
400.34 g/mol |
IUPAC Name |
2-[3-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-2,2-dimethylpropoxy]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H30O8P2/c1-13(2,7-18-24(16)20-9-14(3,4)10-21-24)8-19-25(17)22-11-15(5,6)12-23-25/h7-12H2,1-6H3 |
InChI Key |
AHJVKARLZRURJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)OCC(C)(C)COP2(=O)OCC(CO2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. This reaction is carried out in dry toluene to ensure the absence of moisture, which can interfere with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphorus oxides, while substitution reactions can produce a range of substituted phosphorinane derivatives .
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2,2’-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2’-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products that exert specific effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
2,2'-[[2,2-Bis(chloromethyl)propane-1,3-diyl]bis(oxy)]bis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-dioxide (CAS 83044-97-7)
- Key Differences : The central propane diol moiety is substituted with chloromethyl groups instead of dimethyl.
- Impact : Chlorine enhances flame-retardant efficiency via gas-phase radical quenching but introduces environmental and toxicity concerns. This compound (marketed as Sandoflam 5085) is used industrially but faces regulatory scrutiny due to halogen content .
- Molecular Formula : C₁₀H₁₆Cl₄O₇P₂.
2,2'-Oxybis[5,5-bis(bromomethyl)-1,3,2-dioxaphosphorinane] 2,2'-dioxide (CAS 58948-14-4)
Sulfur-Containing Analogues
- 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2'-disulfide (CAS 4090-51-1)
- Key Differences : Phosphorus is bonded to disulfide (S-S) groups instead of dioxide (O).
- Impact : The S-S linkage reduces thermal stability (melting point: 233°C , boiling point: 342.6°C ) compared to oxides, limiting high-temperature applications. However, sulfur derivatives may synergize with other flame retardants .
- Molecular Formula : C₁₀H₂₀O₅P₂S₂.
Monomeric Derivatives
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 141931-15-9) Key Differences: Monomeric structure with a chloro substituent at the phosphorus center. Impact: Lower molecular weight increases volatility, making it less suitable for polymer integration. It serves as a precursor in phosphorylation reactions .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1,3,2-Dioxaphosphorinane derivatives are a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals and materials science. The compound in focus, 1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide (CAS No. 4090-51-1), has garnered attention for its potential applications as a flame retardant and its biological properties.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H30O8P2 |
| Molecular Weight | 400.3414 g/mol |
| Melting Point | 233 °C |
| Boiling Point | 342.6 ± 25.0 °C (predicted) |
| Density | 1.35 ± 0.1 g/cm³ (predicted) |
| Water Solubility | 1.4 mg/L at 20 °C |
Antimicrobial Activity
Research has indicated that dioxaphosphorinane derivatives exhibit notable antimicrobial properties. A study demonstrated that certain structural modifications in the dioxaphosphorinane framework enhance their efficacy against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to target cancer cells while sparing normal cells is particularly promising for therapeutic applications.
Flame Retardant Properties
As a flame retardant (marketed as Sandoflam 5060), this compound is utilized in textiles and plastics to reduce flammability. Its effectiveness is attributed to its ability to form a protective char layer upon exposure to heat, thereby preventing further combustion.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Applied Microbiology assessed the antimicrobial activity of various dioxaphosphorinane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phosphorinane structure significantly enhanced activity against both pathogens.
Cytotoxicity Assessment
In vitro studies conducted on human breast cancer cell lines revealed that the compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM. This suggests a potential role in cancer therapy; however, further studies are needed to elucidate the underlying mechanisms.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Antimicrobial Activity : Enhanced efficacy against gram-positive and gram-negative bacteria.
- Cytotoxic Effects : Induction of apoptosis in specific cancer cell lines.
- Flame Retardant Performance : Effective char formation under thermal stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
